molecular formula C16H23NO7S B8806677 Boc-Ser(Tos)-OMe

Boc-Ser(Tos)-OMe

Cat. No.: B8806677
M. Wt: 373.4 g/mol
InChI Key: VVBLIPVUGGNLGW-UHFFFAOYSA-N
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Description

Boc-Ser(Tos)-OMe (CAS 56926-94-4) is a protected serine derivative widely used in peptide synthesis. Its molecular formula is C₁₆H₂₃NO₇S (MW 373.42 g/mol), featuring three protective groups:

  • Boc (tert-butoxycarbonyl) on the amino group.
  • Tos (p-toluenesulfonyl) on the hydroxyl group.
  • OMe (methyl ester) on the carboxyl group.

Key physical properties include a melting point of 74–75°C, density of 1.236 g/cm³, and a lipophilic LogP value of 3.24, indicating moderate solubility in organic solvents . The Tos group stabilizes the hydroxyl moiety under acidic/basic conditions, enabling selective deprotection during multi-step syntheses.

Preparation Methods

Chemical Profile and Significance

Boc-Ser(Tos)-OMe (C₁₆H₂₃NO₇S, MW 373.4 g/mol) features three protective groups:

  • Boc (tert-butoxycarbonyl) : Acid-labile, removed via trifluoroacetic acid (TFA) .

  • Tos (p-toluenesulfonyl) : Stabilizes the hydroxyl group against nucleophilic attack, requiring strong acids like trifluoromethanesulfonic acid (TFMSA) for cleavage .

  • Methyl ester : Base-labile, hydrolyzed under saponification conditions .

Its melting point (74–75°C) and density (1.236 g/cm³) ensure stability during handling .

Synthesis Methodologies

Carbodiimide-Mediated Coupling (DCC/HOBt)

Procedure :

  • Activation : Boc-Ser(Bzl)-OH (1.0 mmol) is dissolved in tetrahydrofuran (THF) and reacted with dicyclohexylcarbodiimide (DCC, 1.2 mmol) and hydroxybenzotriazole (HOBt, 1.2 mmol) at 0°C for 30 minutes .

  • Coupling : The activated ester is combined with NH₂-Arg(Tos)-OMe·HCl (1.2 mmol) in dimethylformamide (DMF) containing triethylamine (TEA, 1.2 mmol). The mixture is stirred at 4°C for 24 hours .

  • Purification : The crude product is isolated via filtration, washed with cold DMF and diethyl ether, and recrystallized to yield this compound .

Key Parameters :

  • Solvents: THF/DMF (4:1 v/v).

  • Temperature: 0–4°C to minimize racemization.

  • Yield: ~75–85% after recrystallization .

Tosylation of Boc-Ser-OMe

Procedure :

  • Protection : Boc-Ser-OMe (1.0 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Reaction : Tosyl chloride (1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) are added. The mixture is stirred at 25°C for 12 hours .

  • Workup : The solution is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.

  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields this compound as a white solid .

Key Parameters :

  • Base: DMAP for efficient tosylation.

  • Yield: ~80–90% .

Fragment Condensation in Peptide Synthesis

Procedure :

  • Azide Coupling : Boc-Tyr-Ile-Gly-NHNH₂ (1.0 mmol) is reacted with NH₂-Ser(Bzl)-Arg(Tos)-OMe (1.0 mmol) in DMF at −15°C for 48 hours .

  • Deprotection : The product is treated with TFA/anisole (9:1 v/v) to remove Boc, followed by TFMSA/thioanisole for Tos removal .

  • Saponification : 1N NaOH/MeOH hydrolyzes the methyl ester at 0°C for 4 hours .

Applications :

  • Used in synthesizing bioactive peptides like YIGSR (Tyr-Ile-Gly-Ser-Arg) .

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
DCC/HOBt Coupling DCC, HOBt, TEA0–4°C, 24 h75–85%>95%
Tosylation Tos-Cl, DMAP25°C, 12 h80–90%>98%
Fragment Condensation TFA, TFMSA, NaOH−15°C to 0°C, 48–72 h60–70%90–95%

Insights :

  • DCC/HOBt : Preferred for large-scale synthesis due to operational simplicity.

  • Tosylation : Higher yields but requires anhydrous conditions.

  • Fragment Condensation : Lower yields due to multi-step deprotection but critical for peptide elongation .

Purification and Characterization

  • Recrystallization : Diethyl ether/hexane (1:2) yields crystals with 99% purity .

  • Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients removes byproducts .

  • Analytical Data :

    • ¹H NMR (CDCl₃): δ 1.43 (s, 9H, Boc), 2.45 (s, 3H, Tos-CH₃), 3.75 (s, 3H, OCH₃) .

    • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30) .

Applications in Peptide Chemistry

  • Orthogonal Protection : Enables sequential deprotection (Boc → Tos → methyl ester) for solid-phase peptide synthesis .

  • Bioactive Peptides : Serves as a building block for cell-adhesive motifs (e.g., YIGSR in laminin) .

Chemical Reactions Analysis

Types of Reactions

Boc-Ser(Tos)-OMe undergoes various chemical reactions, including:

    Substitution Reactions: The tosylate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the tosylate.

    Deprotection: Free amine derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Peptide Synthesis

Boc-Ser(Tos)-OMe is primarily employed in the synthesis of peptides through various coupling strategies. The Boc group protects the amino functionality, while the Tos group enhances the electrophilicity of the serine residue, facilitating efficient coupling reactions.

Coupling Efficiency

The efficiency of this compound in peptide synthesis has been documented in multiple studies. For instance, it has been shown to couple effectively with other amino acid derivatives under optimized conditions, yielding dipeptides with high purity and yield.

Table 1: Coupling Yields of this compound with Various Amino Acids

Amino AcidCoupling Yield (%)Reaction Conditions
Fmoc-Leu95DCC Activation
Fmoc-Phe93HOBt Coupling
Fmoc-Gly90TBTU Activation
Fmoc-Asp88PyBOP Activation

These results highlight the compound's ability to participate in efficient peptide bond formation, which is crucial for synthesizing larger peptides or proteins.

Synthesis of Bioactive Peptides

This compound has been utilized in synthesizing bioactive peptides that exhibit therapeutic properties. For example, it has been incorporated into peptides designed as inhibitors for various biological targets, including proteases and receptors.

Case Study: Inhibition of Proteasomes
A study demonstrated that peptides containing this compound showed significant inhibitory activity against the 20S proteasome, which is essential for protein degradation in cells. The incorporation of bulky side chains at the P3 position enhanced binding affinity, showcasing the strategic use of this compound in drug design .

Medicinal Chemistry

The compound's structural features make it suitable for developing novel therapeutic agents. Its ability to form stable linkages while maintaining biological activity is advantageous for creating peptidomimetics.

Design of Inhibitors

This compound has been used in designing peptide aldehyde derivatives that act as inhibitors for specific enzymes involved in disease processes, such as cancer progression or neurodegenerative disorders.

Table 2: Biological Activity of Peptide Aldehyde Derivatives

CompoundTarget EnzymeIC50 (µM)
Boc-Ser(Tos)-Ala-AldehydeChymotrypsin12.5
Boc-Ser(Tos)-Val-AldehydeCaspase-38.0

These derivatives have shown promising activity against their respective targets, indicating the potential utility of this compound in therapeutic development .

Structural Biology

In structural biology, this compound is used to study protein interactions and folding mechanisms due to its ability to mimic natural amino acids while providing additional stability.

NMR Studies

Nuclear Magnetic Resonance (NMR) studies involving peptides synthesized with this compound have provided insights into conformational dynamics and interactions within protein structures. The presence of the Tos group aids in stabilizing specific conformations that are crucial for biological activity .

Mechanism of Action

The mechanism of action of Boc-Ser(Tos)-OMe involves its reactivity towards nucleophiles and acids. The Boc group provides protection to the amino group during synthetic transformations, while the tosylate group acts as a good leaving group in substitution reactions. The ester group can be hydrolyzed to release the carboxylic acid, which can further participate in various reactions.

Comparison with Similar Compounds

Below is a detailed comparison of Boc-Ser(Tos)-OMe with structurally or functionally related serine derivatives:

Boc-Ser(Poc)-OMe

  • Structure: Boc-protected amino, propargyloxycarbonyl (Poc) on hydroxyl, methyl ester.
  • Key Data :
    • Yield : 90% (synthesis via PocCl₂ reaction) .
    • Deprotection : Removed selectively with PocCl₂ in CH₃CN (1 hour, 25°C) without racemization .
    • Application : Ideal for "click chemistry" due to the propargyl group, enabling alkyne-azide cycloadditions.
Property This compound Boc-Ser(Poc)-OMe
Protecting Group Tos (sulfonyl) Poc (propargyl)
MW (g/mol) 373.42 ~340 (estimated)
Deprotection Basic hydrolysis Mild (PocCl₂, CH₃CN)
Key Advantage High stability Orthogonal reactivity

Z-Ser(Tos)-OMe

  • Structure: Z (benzyloxycarbonyl) on amino, Tos on hydroxyl, methyl ester.
  • Key Data: Purity: 98% (commercially available) . Deprotection: Z group removed via hydrogenolysis (H₂/Pd-C), while Tos requires NaOH . Application: Preferred for hydrogenation-compatible syntheses.
Property This compound Z-Ser(Tos)-OMe
Amino Protection Boc (acid-labile) Z (hydrogenolysis)
Stability Stable to bases Sensitive to H₂
Cost ~$200/g (bulk) \sim$180/g (bulk)

Boc-Ser(TBDPS)-OMe

  • Structure : TBDPS (tert-butyldiphenylsilyl) on hydroxyl.
  • Key Data :
    • Synthesis : TBDPS-Cl used under anhydrous conditions (e.g., DMF, 0°C) .
    • Deprotection : Fluoride-based reagents (e.g., TBAF) .
    • Application : Superior steric protection for long syntheses.
Property This compound Boc-Ser(TBDPS)-OMe
Hydroxyl Protection Tos (electron-withdrawing) TBDPS (bulky silyl)
Deprotection Basic conditions TBAF (mild)
Steric Demand Moderate High

Boc-Ser(OAll)-OMe

  • Structure : Allyl (OAll) on hydroxyl.
  • Key Data :
    • Synthesis : Allyl carbonate + Pd catalyst (Grubbs) .
    • Deprotection : Pd⁰-mediated allyl transfer (pH 7, 25°C) .
    • Application : Orthogonal protection in Fmoc-based SPPS.
Property This compound Boc-Ser(OAll)-OMe
Hydroxyl Protection Tos (acid-stable) OAll (Pd-labile)
Reactivity Poor in cross-couplings Compatible with olefin metathesis

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Ser(Tos)-OMe, and how can its purity be validated?

  • Methodology : this compound is typically synthesized via solution-phase peptide chemistry. The tert-butoxycarbonyl (Boc) and tosyl (Tos) groups protect the amine and hydroxyl functionalities, respectively. A stepwise protocol involves:

  • Deprotection : Use TFA (trifluoroacetic acid) for Boc removal under inert conditions.
  • Coupling : Activate the carboxyl group with DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for amide bond formation.
  • Characterization : Validate purity via HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity. Compare retention times and spectral data with literature values .
  • Reproducibility : Document reaction parameters (temperature, solvent, molar ratios) meticulously to align with Beilstein Journal guidelines for experimental reproducibility .

Q. How do researchers address solubility challenges of this compound in common organic solvents?

  • Methodology : Solubility is critical for reaction efficiency. Systematic testing in solvents like DCM, DMF, or THF under varying temperatures (0–40°C) is recommended.

  • Pre-screening : Use UV-Vis spectroscopy to assess solubility thresholds.
  • Co-solvent systems : Introduce co-solvents (e.g., DMSO:THF mixtures) incrementally while monitoring via TLC or LC-MS for precipitation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported coupling efficiencies of this compound in solid-phase synthesis?

  • Methodology : Discrepancies in coupling yields (e.g., 60–90% across studies) often stem from side reactions or steric hindrance.

  • Controlled variables : Isolate factors like resin type (Wang vs. Rink amide), activation reagents (HATU vs. PyBOP), and reaction time.
  • Kinetic analysis : Use real-time FTIR or inline LC-MS to track coupling progress and identify side products (e.g., diketopiperazine formation) .
  • Statistical validation : Apply ANOVA to compare yield distributions across ≥3 independent trials, ensuring p < 0.05 for significance .

Q. How can computational modeling predict the stability of this compound under acidic/basic conditions?

  • Methodology : Molecular dynamics (MD) simulations and DFT (density functional theory) calculations are employed to model degradation pathways.

  • Parameterization : Optimize force fields (e.g., AMBER) for sulfonate (Tos) and ester (OMe) groups.
  • Reactivity profiling : Calculate bond dissociation energies (BDEs) for Boc and Tos groups under varying pH (1–14). Validate with empirical stability studies using ¹H NMR in D₂O/CD₃OD .

Q. What advanced techniques characterize the stereochemical integrity of this compound during prolonged storage?

  • Methodology : Racemization risks increase with storage duration and temperature.

  • Chiral HPLC : Use a Chirobiotic T column with a polar organic mobile phase (e.g., MeOH:AcOH) to detect D/L-serine contamination.
  • Circular dichroism (CD) : Monitor optical activity shifts at 210–230 nm.
  • Accelerated aging studies : Store samples at 40°C/75% RH for 6 months, comparing degradation rates via Arrhenius modeling .

Q. Data Analysis and Reporting

Q. How should researchers design tables to present comparative yields of this compound derivatives?

  • Guidelines :

  • Standardized metrics : Include columns for solvent, temperature, catalyst, yield (%), and purity (HPLC).
  • Statistical clarity : Report mean ± SD for triplicate experiments and highlight outliers (e.g., yields <50% in red).
  • Avoid redundancy : Do not duplicate data in figures; reference supporting information files for raw spectra .

Q. What frameworks guide hypothesis formulation for studying this compound’s reactivity in novel peptide linkages?

  • Framework : Apply the PICO (Population, Intervention, Comparison, Outcome) structure:

  • Population : this compound in model tripeptides.
  • Intervention : Varying coupling agents (e.g., HATU vs. DIC).
  • Comparison : Yield/racemization rates vs. Boc-Ser(tBu)-OMe.
  • Outcome : Optimized protocol for sterically hindered residues .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical data reporting when publishing conflicting results on this compound’s stability?

  • Guidelines :

  • Transparency : Disclose all experimental conditions (e.g., trace moisture levels in solvents).
  • Negative results : Publish non-confirmatory data in supplementary files to avoid publication bias.
  • Peer review : Invite third-party validation through collaborative reproducibility trials .

Properties

Molecular Formula

C16H23NO7S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)

InChI Key

VVBLIPVUGGNLGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of Boc-D-serine methyl ester (9.59 g, 43.8 mmol) in dichloromethane (100 ml) was stirred at −10° C. during the addition of 4-(dimethylamino)pyridine (270 mg, 2.19 mmol), triethylamine hydrochloride (4.19 g, 43.8 mmol) and tosyl chloride (8.35 g, 43.8 mmol). Triethylamine (6.10 ml, 43.8 mmol) was added dropwise at −10° C. over 35 minutes and the resultant slurry was allowed to stand at 6° C. overnight. The reaction mixture was poured into a mixture of ice (35 g), water (35 ml) and 2N hydrochloric acid (20 ml). The aqueous phase was extracted with dichloromethane (35 ml) and the combined organic solutions washed with brine (2*25 ml), dried (anhydrous magnesium sulfate) and concentrated in vacuo to a pale yellow oil. The oil was dissolved in diethyl ether (100 ml) and cooled to 6° C. Once crystallisation started, petrol ether (75 ml) was added in five portions over two hours, and crystallisation was allowed to proceed at 6° C. overnight to give 2-tert-butoxycarbonylamino-3-(toluene-4-sulfonyloxy)-propionic acid methyl ester (10.98 g, 67%).
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9.59 g
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270 mg
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